
Bis(2,3-epoxycyclopentyl) ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,3-epoxycyclopentyl)ether is a member of oxanes.
Wissenschaftliche Forschungsanwendungen
Carcinogenicity Studies
- Skin Carcinogenicity in Mice : Bis(2,3-epoxycyclopentyl) ether was assessed for its skin carcinogenicity in C3H and C57BL/6 mice. The study showed that Bis(2,3-epoxycyclopentyl) ether, along with other compounds, was significantly less potent as a skin carcinogen compared to benzo(a)pyrene (Holland, Gosslee, & Williams, 1979).
Chemical Synthesis and Applications
- Oxidation of Aromatic Alcohols : A study demonstrated the use of Bis(methoxypropyl) ether in promoting the oxidation of aromatic alcohols to aromatic carboxylic acids and ketones using atmospheric dioxygen, highlighting an eco-friendly and practical procedure (Liu et al., 2018).
- Mass Spectra of Epoxyoctadecenoates and Epoxyoctadecynoates : Research on the mass spectra of bis(trimethylsilyloxy) and methoxy trimethylsilyloxy ethers derived from methyl epoxyoctadecenoates and epoxyoctadecynoates provided insights into the position of ether groups and the nature of ester functions (Gunstone & Schuler, 1975).
- Lower Critical Solubility Temperature of Alkyl Ether Polyphosphazenes : A study on poly[(alkyl ether)phosphazenes] synthesized with Bis(2,3-epoxycyclopentyl) ether derivatives showed lower critical solution temperatures in water, indicating potential applications in temperature-sensitive materials (Allcock & Dudley, 1996).
Environmental and Biological Studies
- Steroidogenesis in Mouse Leydig Cells : Bisphenol A bis(2,3-dihydroxypropyl) ether was found to disrupt testicular steroidogenesis by increasing the expression of the Nur77 gene, indicating potential impacts on endocrine functions (Ahn et al., 2008).
Material Science and Polymer Chemistry
- Synthesis of Poly(ether imide)s : Studies have been conducted on the synthesis of highly organosoluble and transparent poly(ether imide)s derived from 1,1-bis[4-(4-dicarboxyphenoxy)phenyl]-4-tert-butylcyclohexane dianhydride, demonstrating the utility of bis(ether anhydrides) in producing functional polymers (Liaw, Hsu, & Liaw, 2001).
Eigenschaften
CAS-Nummer |
2386-90-5 |
|---|---|
Produktname |
Bis(2,3-epoxycyclopentyl) ether |
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
2-(6-oxabicyclo[3.1.0]hexan-2-yloxy)-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H14O3/c1-3-7-9(12-7)5(1)11-6-2-4-8-10(6)13-8/h5-10H,1-4H2 |
InChI-Schlüssel |
ADAHGVUHKDNLEB-UHFFFAOYSA-N |
SMILES |
C1CC(C2C1O2)OC3CCC4C3O4 |
Kanonische SMILES |
C1CC(C2C1O2)OC3CCC4C3O4 |
Andere CAS-Nummern |
2386-90-5 |
Synonyme |
bis(2,3-epoxycyclopentyl)ether |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



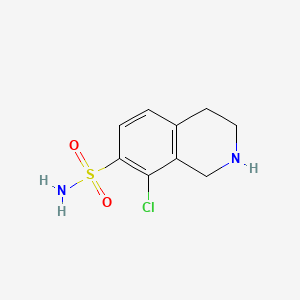

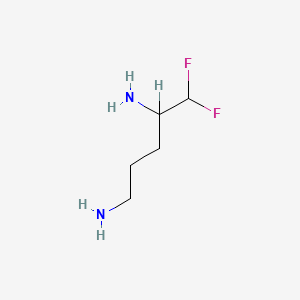
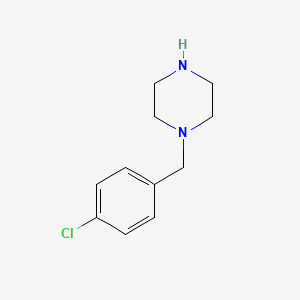
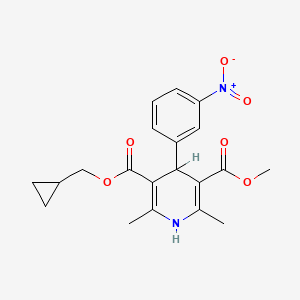
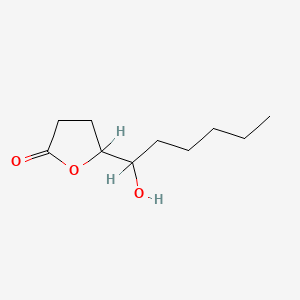
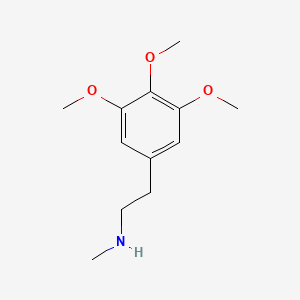



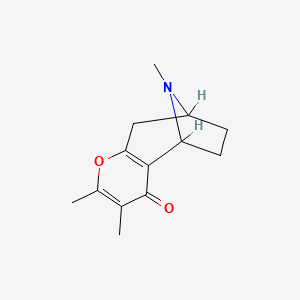


![1-[1-(1,3-Dioxo-2-indenylidene)ethyl]-4-piperidinecarboxylic acid ethyl ester](/img/structure/B1201441.png)